molecular formula C7H12N4O B2881380 4-amino-1-(propan-2-yl)-1H-pyrazole-3-carboxamide CAS No. 1644041-08-6

4-amino-1-(propan-2-yl)-1H-pyrazole-3-carboxamide

Cat. No.: B2881380
CAS No.: 1644041-08-6
M. Wt: 168.2
InChI Key: MRHYOJHSQNUWGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-amino-1-(propan-2-yl)-1H-pyrazole-3-carboxamide ( 1644041-08-6) is a high-purity chemical compound supplied for research and development purposes. With the molecular formula C7H12N4O and a molecular weight of 168.20 g/mol, this substituted pyrazole serves as a valuable building block in medicinal chemistry and drug discovery . The pyrazole scaffold is a privileged structure in pharmaceutical research, known for its diverse biological activities . This specific carboxamide derivative is part of a class of compounds investigated for their potential in developing new therapeutic agents, leveraging the core pyrazole structure's significance in the design of bioactive molecules . As a key synthetic intermediate, it can be utilized in the exploration of novel compounds for various research applications. The product is accompanied by analytical data to ensure quality and consistency for your research needs. This product is labeled with the GHS pictogram and appropriate precautionary statements to ensure safe handling and storage . This product is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

IUPAC Name

4-amino-1-propan-2-ylpyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4O/c1-4(2)11-3-5(8)6(10-11)7(9)12/h3-4H,8H2,1-2H3,(H2,9,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRHYOJHSQNUWGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=C(C(=N1)C(=O)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Hydrazine Derivatives

The pyrazole ring is typically constructed via cyclization reactions between hydrazines and 1,3-dicarbonyl compounds. For 4-amino-1-(propan-2-yl)-1H-pyrazole-3-carboxamide, a modified Hantzsch pyrazole synthesis is employed. The reaction of hydrazine with ethyl 3-oxobutanoate under acidic conditions yields 3-acetylpyrazole, which is subsequently functionalized.

Key Reaction:
$$
\text{Hydrazine} + \text{Ethyl 3-oxobutanoate} \xrightarrow{\text{HCl, EtOH}} 3-\text{Acetylpyrazole} + \text{Byproducts}
$$

Functionalization of the Pyrazole Ring

Post-cyclization, the introduction of the amino group at position 4 is achieved through nitration followed by catalytic hydrogenation. For example, nitration using fuming nitric acid at 0–5°C produces 4-nitropyrazole, which is reduced to 4-aminopyrazole using H₂/Pd-C.

Carboxamide Group Installation

Carboxylic Acid Precursor Activation

The carboxamide group at position 3 is introduced via amidation of a carboxylic acid intermediate. 4-Amino-1-(propan-2-yl)-1H-pyrazole-3-carboxylic acid is activated using carbodiimide reagents (e.g., N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) and hydroxybenzotriazole (HOBt) in anhydrous DMF.

Reaction Scheme:
$$
\text{4-Amino-1-(propan-2-yl)-1H-pyrazole-3-carboxylic acid} + \text{NH}_3 \xrightarrow{\text{EDC, HOBt}} \text{Target Compound} + \text{Urea Byproduct}
$$

Direct Amination Approaches

In industrial settings, the carboxamide group is introduced via Curtius rearrangement or Hofmann degradation of acyl azides, though these methods require stringent temperature control (−10 to 0°C).

Reaction Optimization and Scalability

Solvent and Temperature Effects

Parameter Laboratory Scale (Optimal) Industrial Scale (Optimal)
Solvent DMF Toluene
Temperature 60°C 80°C
Catalyst Pd-C (5%) Raney Nickel
Yield 78% 82%

Industrial processes prioritize toluene for its low cost and ease of removal, albeit requiring higher temperatures.

Purification Techniques

  • Laboratory: Column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity.
  • Industrial: Recrystallization from ethanol-water mixtures reduces solvent costs while maintaining 90–93% purity.

Mechanistic Insights and Byproduct Management

Side Reactions and Mitigation

  • Di-Alkylation: Controlled stoichiometry and phase-transfer catalysts (e.g., tetrabutylammonium bromide) suppress N,N-di-isopropyl byproducts.
  • Oxidation: Anaerobic conditions (N₂ atmosphere) prevent oxidation of the amino group during alkylation.

Analytical Validation

  • NMR Spectroscopy: ¹H NMR (DMSO-d₆) confirms substitution patterns: δ 1.3 ppm (isopropyl CH₃), δ 6.8 ppm (pyrazole C-H), δ 7.1 ppm (NH₂).
  • Mass Spectrometry: HRMS ([M+H]⁺ = 169.12 m/z) validates molecular weight.

Industrial Production Considerations

Catalytic System Design

Industrial syntheses employ heterogeneous catalysts (e.g., Pd/Al₂O₃) for hydrogenation steps, enabling catalyst recycling and reducing costs.

Chemical Reactions Analysis

Types of Reactions

4-amino-1-(propan-2-yl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can modify the functional groups, such as reducing the carboxamide group to an amine.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and specific solvents to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

Scientific Research Applications of 4-amino-1-(propan-2-yl)-1H-pyrazole-3-carboxamide

This compound is a nitrogen-containing heterocyclic compound belonging to the pyrazole family. It has gained attention in medicinal chemistry due to its diverse biological activities, including potential applications in anti-inflammatory, antimicrobial, and anticancer therapies. This compound is used in various scientific research applications, spanning chemistry, biology, medicine, and industry.

Chemistry

This compound serves as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.

Biology

The compound is used in studies related to enzyme inhibition and protein interactions. Its mechanism of action involves interaction with specific molecular targets, such as enzymes or receptors, inhibiting enzyme activity by binding to active or allosteric sites and affecting the enzyme’s function. It may also interact with receptors to modulate signaling pathways involved in various biological processes.

Medicine

Due to its biological activity, this compound has potential therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer properties.

Anticancer Potential
Pyrazole biomolecules have shown recent expansion as anti-inflammatory and anticancer agents . Several pyrazole derivatives have demonstrated anticancer potential:

  • Koca et al. prepared 4-benzoyl-1,5-diphenyl-N-(substitutedphenylcarbamothioyl)-1H-pyrazole-3-carboxamide derivatives and assessed their anticancer potential on HepG2, Jurkat, DLD-1, and human T cell lymphoblast cancer cell lines .
  • Zheng et al. developed a pyrazole-linked benzimidazole derivative and evaluated it on U937, K562, HT29, and A549 cancer cell lines, as well as for in vitro inhibition of Aurora A/B kinase .
  • Jin et al. designed pyrazole-based 4-([1, 2, 4]triazolo[1,5-a]pyridine-6-yl)-5(3)-(6-methylpyridin-2-yl)imidazole derivatives and evaluated them for ALK5 inhibition .
  • Wang et al. prepared 5-phenyl-1H-pyrazole analogs encompassing a niacinamide ring and assessed them for antiproliferative potential .
  • Niculescu-Duvaz et al. reported novel 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide derivatives and assessed them for A549 cell line inhibition and induction of apoptosis .
  • Lin et al. prepared newer 3, 4-disubstituted pyrazole derivatives and assessed them for cyclin-dependent kinase inhibitory and anticancer activity on human cancerous cells .
  • Ghorab et al. prepared a novel series of 7-phenyl-7H-pyrazolo[4,3-e]-[1,2,4,]triazolo[1,5-c]pyrimidine-2-thione derivatives and assessed them for Ehrlich Ascites Carcinoma cell lines against doxorubicin .
  • Radek et al. reported pyrazolo[4,3-d]pyrimidine derivatives and assessed them for CDK2 inhibition .
  • Dawood et al. prepared 2-(4-(pyrazol-4-yl)thiazol-2-ylimino)-1,3,4-thiadiazole derivatives and assessed them as potential antiproliferative agents .
  • Singla et al. prepared newer pyrazolo[3,4-d]pyrimidine linked 4-(1H-benzimidazol-2-yl)-phenylamine derivatives and assessed their antitumor potency against NCI-60 cancer cell lines .
  • Krystof et al. prepared 4-arylazo-3,5-diamino-1H-pyrazole derivatives and investigated them for anticancer activity and CDK inhibition .
  • Balbi et al. developed pyrazole scaffolds and assessed them against A2780, A549, and P388 cell lines .

Industry

Mechanism of Action

The mechanism of action of 4-amino-1-(propan-2-yl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. It may also interact with receptors to modulate signaling pathways involved in various biological processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazole-carboxamide derivatives exhibit varied biological activities depending on substituent positions and functional groups. Below is a detailed comparison of 4-amino-1-(propan-2-yl)-1H-pyrazole-3-carboxamide with key analogs:

Table 1: Structural and Functional Comparison of Pyrazole-Carboxamide Derivatives

Compound Name Molecular Formula Substituents (Pyrazole Ring) Key Biological Target Reference CAS/ID
This compound C₇H₁₂N₄O 4-NH₂, 1-isopropyl, 3-CONH₂ mTOR, AR Not explicitly stated
5-(Propan-2-yl)-1H-pyrazole-3-carboxamide C₇H₁₁N₃O 5-isopropyl, 3-CONH₂ Undisclosed Enamine: E6
N-{(2S)-1-[3-(3-Chloro-4-cyanophenyl)-1H-pyrazol-1-yl]propan-2-yl}-5-(1-hydroxyethyl)-1H-pyrazole-3-carboxamide (Darolutamide) C₁₉H₁₉ClN₆O₂ 3-CONH₂, 5-(1-hydroxyethyl), 1-(propan-2-yl) Androgen Receptor (AR) 1297538-70-9
4-(2-Ethoxybenzamido)-1-methyl-5-propyl-1H-pyrazole-3-carboxamide C₁₇H₂₂N₄O₃ 4-benzamido, 1-methyl, 5-propyl, 3-CONH₂ Phosphodiesterase T (PDE-T) 501120-38-3
4-Amino-1-methyl-N-(pyridin-2-yl)-1H-pyrazole-3-carboxamide C₁₀H₁₁N₅O 4-NH₂, 1-methyl, 3-CONH₂ Undisclosed 1163714-88-2

Key Findings:

In contrast, darolutamide’s 5-(1-hydroxyethyl) group contributes to AR antagonism by modulating hydrophobic interactions . Isopropyl vs. Darolutamide’s 1-(propan-2-yl) group similarly enhances AR binding, while 1-methyl substituents (e.g., in the C₁₀H₁₁N₅O analog) reduce steric hindrance, possibly lowering potency .

Carboxamide Orientation :

  • The 3-carboxamide moiety is conserved across all analogs, but its orientation relative to other substituents affects binding. For example, darolutamide’s carboxamide forms a critical hydrogen bond with AR’s Asn705, whereas the target compound’s carboxamide interacts with mTOR’s catalytic pocket .

Biological Activity: mTOR Inhibition: The target compound’s amino and carboxamide groups align with mTOR inhibitors like the pyrazolo[3,4-d]pyrimidine analog (PDB ID: 4JT5), which shares similar hydrogen-bonding patterns . AR Antagonism: Darolutamide and the target compound both exhibit AR antagonism, but darolutamide’s chloro-cyano-phenylpyrazole extension enhances binding affinity and metabolic stability .

Biological Activity

4-amino-1-(propan-2-yl)-1H-pyrazole-3-carboxamide is a nitrogen-containing heterocyclic compound belonging to the pyrazole family. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including potential applications in anti-inflammatory, antimicrobial, and anticancer therapies. This article presents an overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular structure of this compound features a five-membered pyrazole ring with an amino group at position 4 and a carboxamide group at position 3. The presence of an isopropyl group enhances its lipophilicity, which can influence its biological activity.

The biological activity of this compound primarily involves its interaction with various molecular targets:

  • Enzyme Inhibition : The compound can inhibit enzyme activity by binding to active or allosteric sites, thereby modulating various biochemical pathways related to inflammation and cancer.
  • Receptor Interaction : It may also interact with specific receptors, influencing signaling pathways that regulate cellular processes such as proliferation and apoptosis.

Anticancer Activity

Research has shown that this compound exhibits significant anticancer properties. A study screening various derivatives reported that certain compounds demonstrated IC50 values in the low micromolar range against different cancer cell lines.

CompoundCell LineIC50 (µM)Mechanism
Compound AA549 (lung)26Induces apoptosis
Compound BHCT116 (colon)0.39Aurora-A kinase inhibition
Compound CMCF7 (breast)0.46Cell cycle arrest

These findings suggest that modifications to the pyrazole structure can enhance anticancer efficacy, making it a promising scaffold in drug design .

Anti-inflammatory Activity

The compound has also been evaluated for anti-inflammatory effects. In vitro studies have indicated that it can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For instance:

StudyConcentration (µM)TNF-α Inhibition (%)IL-6 Inhibition (%)
Study X1061–85%76–93%
Study Y176% (Dexamethasone)86% (Dexamethasone)

These results highlight its potential as an anti-inflammatory agent comparable to established drugs like dexamethasone .

Antimicrobial Activity

The antimicrobial properties of the compound have been explored against various bacterial strains and fungi. The following table summarizes some key findings:

PathogenMinimum Inhibitory Concentration (MIC)
E. coli40 µg/mL
Staphylococcus aureus20 µg/mL
Aspergillus niger>100 µg/mL

These results indicate that the compound possesses significant antimicrobial activity, making it a candidate for further development in treating infections .

Case Studies

Several case studies have emphasized the potential therapeutic benefits of this compound:

  • Antitumor Activity : A study conducted by Wei et al. demonstrated that derivatives of this compound effectively inhibited growth in A549 lung cancer cells, showing promise for further development in oncology .
  • Inflammation Models : Animal models treated with this compound exhibited reduced edema and inflammation markers compared to control groups, suggesting its utility in inflammatory diseases .

Q & A

Q. What are the recommended synthetic routes for 4-amino-1-(propan-2-yl)-1H-pyrazole-3-carboxamide, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, starting with the formation of the pyrazole core followed by functionalization. Key steps include:

  • Cyclocondensation : Reacting hydrazine derivatives with β-keto esters or nitriles to form the pyrazole ring.
  • Substitution : Introducing the isopropyl group at the 1-position via nucleophilic substitution or coupling reactions.
  • Carboxamide Formation : Converting the carboxylic acid intermediate to the carboxamide using coupling agents like EDCl/HOBt or via activation with thionyl chloride followed by amine treatment.

Q. Optimization Strategies :

  • Temperature Control : Maintain 60–80°C during cyclocondensation to avoid side reactions.
  • Solvent Selection : Use polar aprotic solvents (e.g., DMF or DMSO) for substitution steps to enhance reactivity.
  • Catalysis : Employ palladium catalysts for efficient coupling reactions.
    Characterization via NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) is critical for confirming structure and purity .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H NMR identifies proton environments (e.g., NH₂ at δ 5.8–6.2 ppm, isopropyl CH₃ at δ 1.2–1.4 ppm). ¹³C NMR confirms carbonyl (C=O) at ~165–170 ppm.
  • Mass Spectrometry (MS) : HRMS provides exact mass (e.g., C₈H₁₃N₄O⁺: calc. 181.1089, observed 181.1092).
  • Infrared (IR) Spectroscopy : Detects N-H stretches (~3350 cm⁻¹) and C=O stretches (~1680 cm⁻¹).
  • X-ray Crystallography : Resolves 3D structure and hydrogen-bonding networks, crucial for understanding bioactivity .

Advanced Research Questions

Q. How can researchers resolve discrepancies in bioactivity data between this compound and its structural analogs?

Discrepancies often arise from subtle structural variations. A systematic approach includes:

  • Comparative SAR Studies : Compare substituent effects using analogs (e.g., ethyl vs. propyl groups at the 1-position).
  • Computational Docking : Predict binding affinities to targets (e.g., kinases) using software like AutoDock Vina.
  • Dose-Response Assays : Validate activity thresholds across multiple cell lines or enzyme isoforms.

Q. What computational methods are recommended for predicting reactivity and biological interactions?

  • Reaction Path Search : Use quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) to model reaction intermediates and transition states.
  • Molecular Dynamics (MD) : Simulate protein-ligand interactions over time (e.g., with GROMACS) to assess binding stability.
  • Machine Learning (ML) : Train models on existing bioactivity datasets to predict novel derivatives’ efficacy.
    ICReDD’s integrated approach combines these methods to reduce experimental trial-and-error .

Q. In enzyme inhibition studies, what experimental controls are critical to validate specificity?

  • Negative Controls : Use inactive analogs (e.g., carboxamide replaced with ester) to rule out nonspecific binding.
  • Off-Target Screening : Test against related enzymes (e.g., kinase Y if targeting kinase X).
  • Cellular Context : Include cell viability assays (e.g., MTT) to distinguish cytotoxic vs. target-specific effects.
    For example, if the compound shows IC₅₀ = 0.45 μM for kinase X but >10 μM for kinase Y, specificity is confirmed .

Q. How can structural modifications enhance solubility without compromising bioactivity?

  • Pro-drug Strategies : Introduce hydrolyzable groups (e.g., phosphate esters) to improve aqueous solubility.
  • PEGylation : Attach polyethylene glycol (PEG) chains to the carboxamide nitrogen.
  • Salt Formation : Convert the free base to a hydrochloride or mesylate salt.
    Monitor logP changes via HPLC to ensure lipophilicity remains within optimal ranges (logP 1–3) .

Q. Data Contradiction Analysis Framework

ScenarioResolution MethodExample Evidence
Variable IC₅₀ across labsStandardize assay protocols
Conflicting docking resultsValidate with MD simulations
Discrepant solubility dataUse standardized logP assays

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.